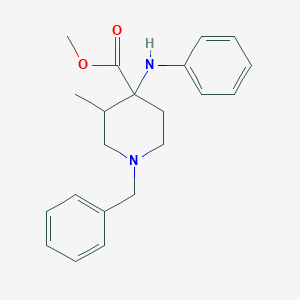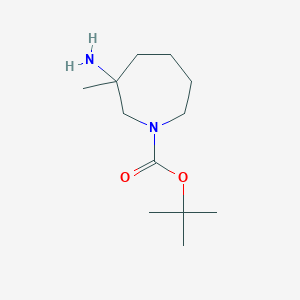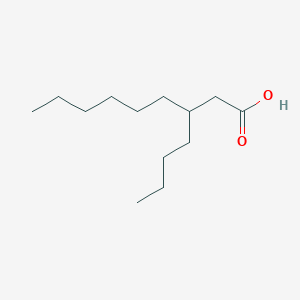
3-Butylnonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylnonanoic acid is an organic compound with the molecular formula C13H26O2 It is a type of fatty acid that is characterized by a long carbon chain with a carboxylic acid group at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylnonanoic acid can be achieved through several methods. One common approach involves the reaction of nonanoic acid with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl group. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of a precursor compound, such as 3-butyl-1-nonene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butylnonanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fatty acids on cellular processes.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Butylnonanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties.
Butyric acid: A shorter-chain fatty acid with a different structure but similar functional groups.
Decanoic acid: Another fatty acid with a similar structure but a different chain length.
Uniqueness
3-Butylnonanoic acid is unique due to its specific chain length and the presence of a butyl group, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific chain lengths and functional groups are required.
Eigenschaften
CAS-Nummer |
651043-17-3 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
3-butylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-12(9-6-4-2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SBOFSIAVDBUXHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
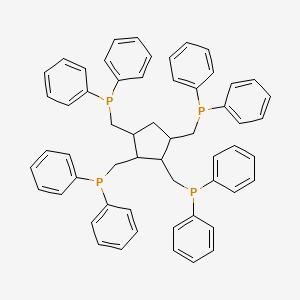
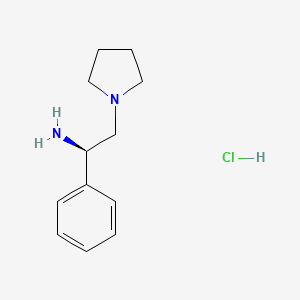
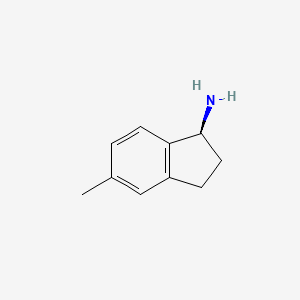

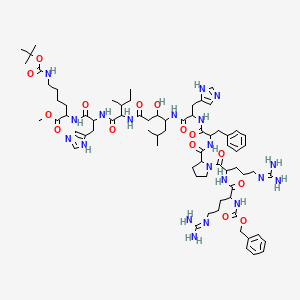
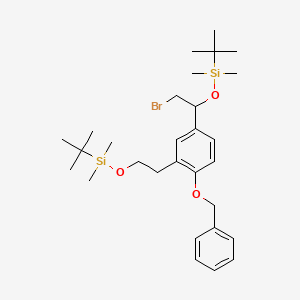
![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
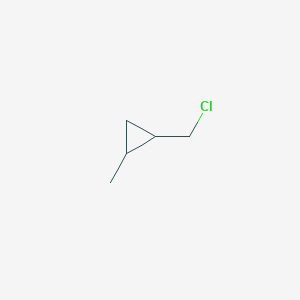
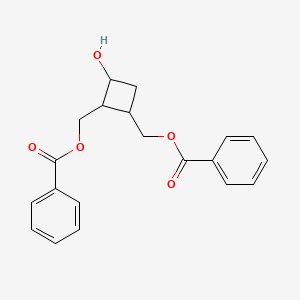
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
